molecular formula C20H20ClN3O3S B2924410 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate CAS No. 953002-32-9

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B2924410
CAS No.: 953002-32-9
M. Wt: 417.91
InChI Key: ZSYSTYSIDYMMBK-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 4-methylpiperazine substituent at position 2 and a 2-(4-chlorophenoxy)acetate ester at position 5. The benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity, while the 4-chlorophenoxy acetate moiety is linked to metabolic modulation and CNS activity in analogs like Centrophenoxine . The 4-methylpiperazine group may enhance solubility and bioavailability, common in drug design for optimizing pharmacokinetics.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-23-8-10-24(11-9-23)20-22-17-7-6-16(12-18(17)28-20)27-19(25)13-26-15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSTYSIDYMMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. The chlorophenoxy group may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of key structural analogs is summarized below:

Compound NameCore StructureSubstituentsKey Functional Groups
Target Compound1,3-Benzothiazole4-Methylpiperazin-1-yl (position 2); 2-(4-chlorophenoxy)acetate (position 6)Ester, piperazine, chlorophenoxy
Centrophenoxine (Dimethylaminoethyl ester) N/A2-(Dimethylamino)ethyl ester of 4-chlorophenoxyacetateEster, dimethylamino, chlorophenoxy
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole(4-Chlorophenoxy)methyl, phenyl, thiolTriazole, thiol, chlorophenoxy
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 1,3-Benzothiazole + pyrazoline4-Methoxyphenyl, phenyl, pyrazolineBenzothiazole, pyrazoline, methoxy

Key Observations :

    The target compound uniquely combines a benzothiazole core with a methylpiperazine group and a 4-chlorophenoxyacetate ester, distinguishing it from analogs with simpler aminoalkyl esters (e.g., Centrophenoxine) or alternative heterocycles (e.g., triazoles, pyrazolines).

Pharmacological Activity (Inferred from Analogs)
CompoundReported or Hypothesized ActivityMechanism/NotesReferences
Target CompoundPotential CNS modulation, antitumorBenzothiazole (DNA intercalation), piperazine (solubility), chlorophenoxy (metabolic effects)
CentrophenoxineNootropic, cognitive enhancementCholinergic modulation via acetylcholine esterase inhibition
Triazole-Thiol DerivativesAntimicrobial, anticancerThiol group mediates redox activity; chlorophenoxy enhances lipophilicity
Pyrazoline-BenzothiazoleAntitumor, antidepressantPyrazoline modulates serotonin/dopamine pathways; benzothiazole targets DNA

Hypotheses :

    The 4-chlorophenoxyacetate ester could confer metabolic stability, resisting hydrolysis longer than simpler esters.

Biological Activity

The compound 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 359.85 g/mol. The compound features a benzothiazole core linked to a piperazine moiety and an acetate group, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial and antifungal activities.
  • Neuropharmacological Effects : Compounds featuring piperazine rings are known for their activity on neurotransmitter systems, potentially affecting anxiety and depression.

Anticancer Activity

A study published in Pharmaceutical Research explored the anticancer potential of related benzothiazole compounds. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

In another investigation, derivatives similar to this compound were tested against several bacterial strains. The findings revealed significant inhibition zones, suggesting potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Research focusing on piperazine derivatives highlighted their influence on serotonin receptors. These compounds were shown to act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their potential use in treating mood disorders. The study indicated that modifications to the piperazine structure could enhance receptor affinity and selectivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
PPOAC-BzAnticancerInduces apoptosis via caspase activation
Benzothiazole Derivative AAntimicrobialInhibits bacterial cell wall synthesis
Piperazine Analog BNeuropharmacologicalSSRI activity on serotonin receptors

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